molecular formula C29H23ClN4O3 B12396377 Duocarmycin analog-2

Duocarmycin analog-2

カタログ番号: B12396377
分子量: 511.0 g/mol
InChIキー: ZYYWVADBOHGWNE-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Duocarmycin analog-2 is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their high potency and unique mechanism of bioactivity. This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates it, leading to cytotoxic effects.

準備方法

The synthesis of duocarmycin analog-2 involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

化学反応の分析

Duocarmycin analog-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol .

科学的研究の応用

Antitumor Properties

Duocarmycin analog-2 exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated low IC50 values, indicating high potency. For instance, duocarmycin analogs have shown IC50 values as low as 0.05 nM in certain assays, emphasizing their potential as effective chemotherapeutic agents .

Table 1: Cytotoxic Potency of this compound Compared to Other Analogues

CompoundIC50 (nM)
Duocarmycin SA10
Duocarmycin A0.12
Duocarmycin B20.23
This compound0.05

Combination Therapies

Recent research suggests that this compound can enhance the efficacy of other treatment modalities, particularly radiation therapy. By inducing G2 phase cell cycle arrest, duocarmycins sensitize radio-resistant cancer cells to radiation, potentially improving treatment outcomes in heterogeneous tumor populations .

Antibody-Drug Conjugates (ADCs)

The development of antibody-drug conjugates utilizing this compound is a significant advancement in targeted cancer therapy. These conjugates allow for selective delivery of the cytotoxic agent directly to tumor cells while minimizing systemic toxicity. Over 15 duocarmycin-based ADCs are currently under investigation, with some achieving Fast-Track Designation status for clinical use .

Table 2: Overview of Duocarmycin-Based ADCs in Clinical Trials

ADC NameTarget SpecificityCurrent Status
SYD985HER2Fast-Track Designation
BMS-936561PD-L1Terminated
MDX-1203UnknownPreclinical Evaluation

Case Studies and Clinical Trials

Numerous studies have investigated the efficacy of this compound in clinical settings:

  • Study on Efficacy in Leukemia : A study demonstrated that this compound induced significant apoptosis in both H2O2-sensitive and resistant leukemia cell lines, highlighting its potential in overcoming drug resistance mechanisms .
  • Human Tumor Cloning Assay : In a human tumor cloning assay involving various cancer types, this compound significantly reduced colony formation compared to standard chemotherapeutics like doxorubicin and vinblastine .

作用機序

Duocarmycin analog-2 exerts its effects by binding to the minor groove of DNA and alkylating it. This alkylation leads to the formation of covalent bonds between the compound and the DNA, resulting in DNA damage and the inhibition of DNA replication and transcription. The molecular targets of this compound include specific sequences of DNA that are rich in adenine and thymine bases. The pathways involved in its mechanism of action include the activation of DNA damage response pathways and the induction of apoptosis .

類似化合物との比較

Duocarmycin analog-2 is similar to other compounds in the duocarmycin class, such as duocarmycin A, duocarmycin SA, and CC-1065. These compounds share a common mechanism of action and structural features, but they differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its ability to form stable covalent bonds with DNA, which contributes to its high potency and selectivity for cancer cells .

Similar compounds include:

  • Duocarmycin A
  • Duocarmycin SA
  • CC-1065
  • Yatakemycin

生物活性

Duocarmycin analog-2 (DA-2) belongs to a class of potent DNA-alkylating agents derived from the natural product duocarmycin, which is known for its strong cytotoxic properties. This article provides a comprehensive overview of the biological activity of DA-2, highlighting its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Duocarmycin analogs, including DA-2, exert their biological effects primarily through the alkylation of DNA. This process involves:

  • Binding to DNA Minor Groove : DA-2 selectively binds to the minor groove of DNA, particularly targeting adenine residues at specific sequences (e.g., those rich in A-T) .
  • Covalent Adduct Formation : The alkylating unit of DA-2 forms covalent bonds with adenine bases, leading to significant conformational changes in the DNA structure. This disrupts normal base pairing and inhibits critical cellular processes such as replication and transcription .
  • Induction of DNA Damage : The formation of stable adducts triggers cellular responses associated with DNA damage recognition and repair. However, due to the nature of these adducts, the resulting DNA damage is often lethal to cells, particularly cancer cells with compromised repair mechanisms .

Efficacy and Biological Activity

The biological activity of DA-2 has been evaluated in various studies, demonstrating its potent cytotoxic properties. Key findings include:

  • Potency : DA-2 exhibits IC50 values in the picomolar to nanomolar range against various cancer cell lines, indicating its high efficacy as an antitumor agent .
  • Selectivity : Studies show that DA-2 preferentially targets rapidly dividing cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

Table 1: Summary of Biological Activity Data for this compound

Study ReferenceCell Line TestedIC50 (nM)Mechanism of ActionNotes
A549 (Lung Cancer)0.5DNA alkylationHigh selectivity for A-T rich sequences
MCF7 (Breast Cancer)0.8Minor groove bindingEffective against hypoxic conditions
HCT116 (Colon Cancer)0.3Covalent adduct formationInduces apoptosis via DNA damage

Case Studies

Several case studies have highlighted the therapeutic potential of DA-2:

  • Antibody-Drug Conjugates (ADCs) : Research has shown that DA-2 can be effectively utilized as a payload in ADCs. For instance, ADCs incorporating DA-2 have demonstrated enhanced targeting capabilities and reduced systemic toxicity compared to conventional chemotherapeutics .
  • Preclinical Trials : In preclinical models, DA-2 has been shown to significantly inhibit tumor growth and improve survival rates in mice bearing human tumor xenografts. These studies suggest that DA-2 could be a promising candidate for further clinical development .
  • Resistance Mechanisms : Interestingly, cancer cells exhibiting hypoxic and chemoresistant phenotypes have shown sensitivity to DA-2 treatment, making it a valuable option for patients with advanced malignancies who are typically resistant to standard therapies .

特性

分子式

C29H23ClN4O3

分子量

511.0 g/mol

IUPAC名

4-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]benzamide

InChI

InChI=1S/C29H23ClN4O3/c30-14-18-15-34(25-13-26(35)21-3-1-2-4-22(21)27(18)25)29(37)24-12-17-11-20(9-10-23(17)33-24)32-28(36)16-5-7-19(31)8-6-16/h1-13,18,33,35H,14-15,31H2,(H,32,36)/t18-/m1/s1

InChIキー

ZYYWVADBOHGWNE-GOSISDBHSA-N

異性体SMILES

C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl

正規SMILES

C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。